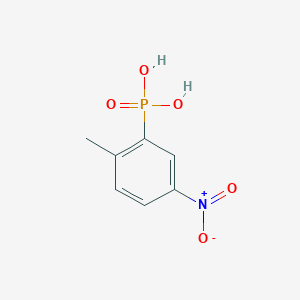
(2-Methyl-5-nitro-phenyl)-phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-5-nitro-phenyl)-phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzene ring substituted with a methyl group at the second position and a nitro group at the fifth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-nitro-phenyl)-phosphonic acid typically involves the following steps:
Nitration of 2-Methylphenol: The starting material, 2-methylphenol, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the fifth position, yielding 2-methyl-5-nitrophenol.
Phosphonation: The nitrated compound is then subjected to a phosphonation reaction. This can be achieved by reacting 2-methyl-5-nitrophenol with phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
(2-Methyl-5-nitro-phenyl)-phosphonic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The phosphonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Esterification: The phosphonic acid group can react with alcohols to form phosphonate esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Various nucleophiles depending on the desired substitution product.
Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid.
Major Products Formed
Reduction: (2-Methyl-5-amino-phenyl)-phosphonic acid.
Substitution: Depending on the nucleophile, various substituted phosphonic acids.
Esterification: Phosphonate esters.
科学研究应用
(2-Methyl-5-nitro-phenyl)-phosphonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organophosphorus compounds. Its derivatives are studied for their potential as ligands in coordination chemistry.
Biology: The compound and its derivatives are investigated for their biological activities, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism by which (2-Methyl-5-nitro-phenyl)-phosphonic acid exerts its effects depends on its specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2-Methyl-5-amino-phenyl)-phosphonic acid: Similar structure but with an amino group instead of a nitro group.
(2-Chloro-5-nitro-phenyl)-phosphonic acid: Similar structure but with a chloro group instead of a methyl group.
Phenylphosphonic acid: Lacks the methyl and nitro substituents.
Uniqueness
(2-Methyl-5-nitro-phenyl)-phosphonic acid is unique due to the presence of both a methyl and a nitro group on the benzene ring, which imparts distinct chemical and physical properties. The nitro group enhances its reactivity, while the methyl group influences its steric and electronic characteristics, making it a valuable compound for various applications.
属性
IUPAC Name |
(2-methyl-5-nitrophenyl)phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO5P/c1-5-2-3-6(8(9)10)4-7(5)14(11,12)13/h2-4H,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCDEKSKEUBJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
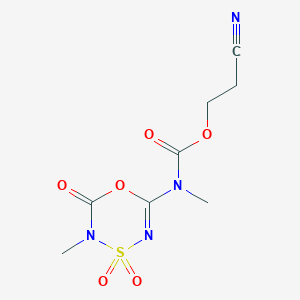
![N'-[4-[[4-(3-aminopropylamino)phenyl]methyl]phenyl]propane-1,3-diamine](/img/structure/B8039384.png)
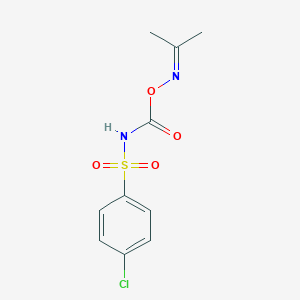
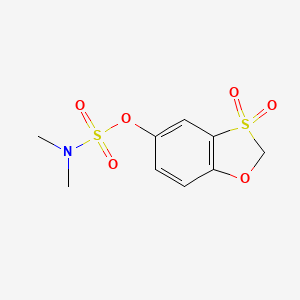
![1-[Dichloro(fluoro)methyl]sulfanylindole-2,3-dione](/img/structure/B8039415.png)
![benzyl N-[2-(phenoxycarbonylamino)ethyl]carbamate](/img/structure/B8039432.png)
![15,16-Dichlorotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarbonitrile](/img/structure/B8039440.png)
![2-(Dimethylsulfamoylimino)-[1,3]dithiolo[4,5-b]quinoxaline](/img/structure/B8039443.png)
![2-(4-Chloro-phenoxy)-[1,3,2]dioxaphospholane](/img/structure/B8039451.png)
![2,4-Dichloro-6-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]phenol](/img/structure/B8039452.png)
![2-[2-(2-Tert-butylsulfanylethylsulfanyl)ethylsulfanyl]-2-methylpropane](/img/structure/B8039463.png)
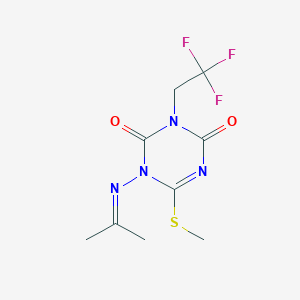
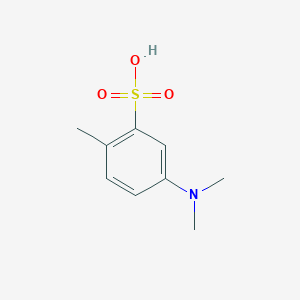
![5-(Isothiocyanatomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B8039494.png)
